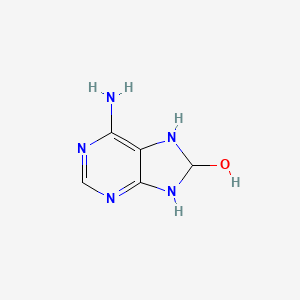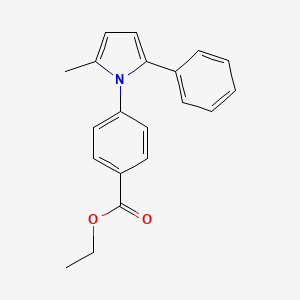![molecular formula C13H16N2 B3327365 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 33657-42-0](/img/structure/B3327365.png)
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves various methods. One approach is through the Pictet-Spengler reaction mechanism, which allows the formation of the tetrahydroindole ring system. Additionally, the introduction of alkyl or aralkyl groups, along with a sulfonyl group, can lead to novel derivatives with enhanced anti-tumor activity .
Wissenschaftliche Forschungsanwendungen
Calcium-Antagonist Activity
Compounds of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole group, including 2-methyl variants, have exhibited a range of pharmacological activities, including calcium-antagonist behavior. This property was notably observed in derivatives like dimebone, which has been used as a neuroprotector (Ivanov et al., 2001).
Crystal and Molecular Structures
The structural aspects of various derivatives of pyrido[4,3-b]indole, including those with dimethyl modifications, have been explored through X-ray diffraction. These studies provide insights into the molecular architecture and potential interaction mechanisms (Rybakov et al., 2011).
Pharmacological Spectrum
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles, including dimethyl variants, have been shown to possess a broad spectrum of pharmacological activities. This makes them of interest for further exploration in medicinal chemistry, highlighting their potential in various therapeutic areas (Ivashchenko et al., 2010).
Receptor Activity
Studies have indicated that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, such as those with dimethyl structures, exhibit activity on various therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters. This highlights their potential in the development of drugs targeting these receptors (Ivachtchenko et al., 2013).
Synthesis and Biological Activity
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, including dimethyl variants, and their biological activity have been a focus of research. These compounds have shown activities against targets like serotonin and adrenergic receptors, indicating their potential in drug development (Ivachtchenko et al., 2010).
Eigenschaften
IUPAC Name |
2,6-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-3-5-10-11-8-15(2)7-6-12(11)14-13(9)10/h3-5,14H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXIKHZZUQAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

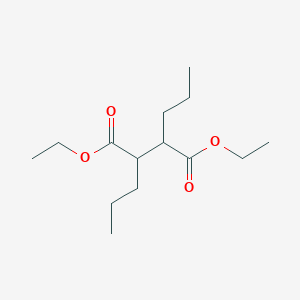
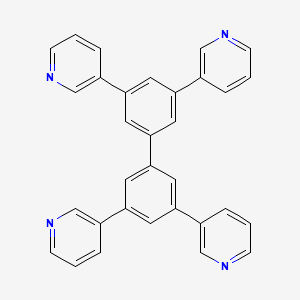
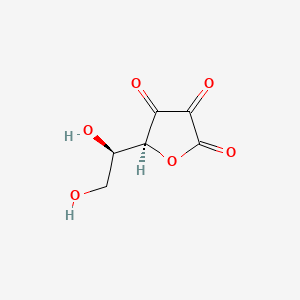
![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)
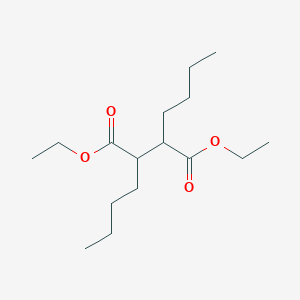

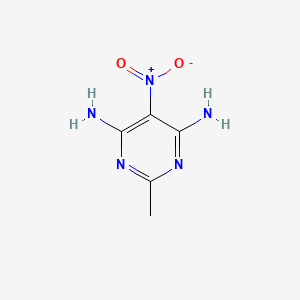
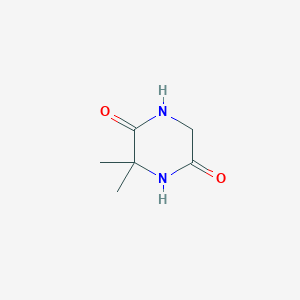
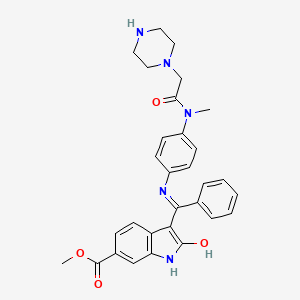
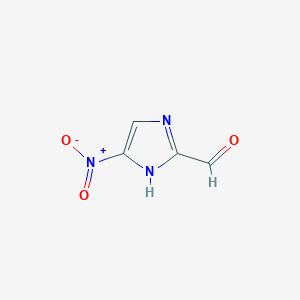
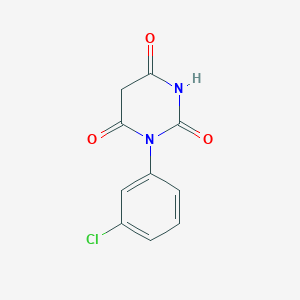
![2-[2-Methylene-3alpha,5beta-bis(tert-butyldimethylsiloxy)cyclohexylidene]ethyldiphenylphosphine oxide](/img/structure/B3327380.png)
